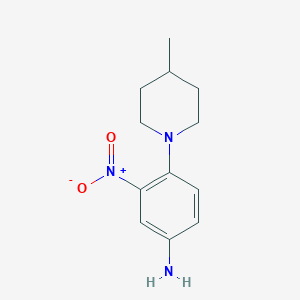

4-(4-Methylpiperidin-1-yl)-3-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

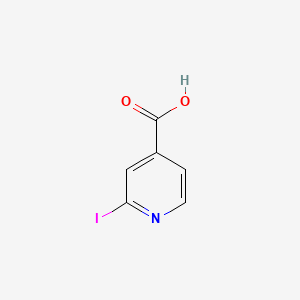

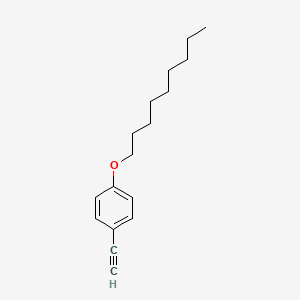

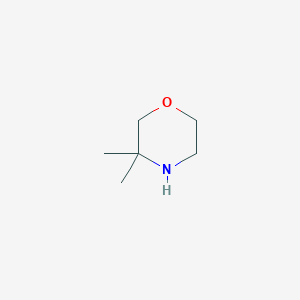

“4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group attached to the piperidine ring and a nitroaniline group .

Synthesis Analysis

The synthesis of such compounds often involves reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis

The molecular structure of “4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is likely to be complex due to the presence of the piperidine ring, the methyl group, and the nitroaniline group .Chemical Reactions Analysis

Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, can undergo a variety of intra- and intermolecular reactions . For example, 4,4′-trimethylenedipiperidine can catalyze the synthesis of N-methyl imines .科学的研究の応用

Hydrogen Bonding and Molecular Structures

Research on compounds structurally related to 4-(4-Methylpiperidin-1-yl)-3-nitroaniline has revealed insights into hydrogen bonding and molecular structures. For example, studies on methylated nitroanilines have shown how these molecules form hydrogen-bonded chains and sheets, contributing to our understanding of polarized structures and molecular interactions in crystalline states. These findings have implications for designing materials with specific physical properties, such as optical and electronic characteristics (Ferguson et al., 2001).

Synthesis and Biological Applications

Another area of application involves the synthesis of compounds containing the 4-methylpiperidine skeleton, which have been explored for their potential biological activities. A notable example includes the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which were evaluated as glucosidase inhibitors with antioxidant activity. This research highlights the potential of these compounds in developing treatments for diseases associated with oxidative stress and enzymatic dysregulation (Özil et al., 2018).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, the development of novel sensors for the detection of nitroaniline compounds in water demonstrates the importance of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline and related molecules. A study outlined the creation of a molecularly imprinted fluorescent sensor for 4-nitroaniline detection, exhibiting high sensitivity and selectivity. Such sensors are crucial for monitoring pollutants in industrial wastewater and ensuring environmental safety (Xie et al., 2020).

Biodegradation and Environmental Remediation

Biodegradation research has identified specific bacterial strains capable of degrading nitroaniline compounds, including 4-nitroaniline, under aerobic conditions. This work is foundational for bioremediation strategies aiming to remove toxic aromatic amines from contaminated environments, offering a sustainable approach to pollution mitigation (Khalid et al., 2009).

将来の方向性

Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals.

特性

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMBZUFGDTYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperidin-1-yl)-3-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。